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Compound of Interest

Compound Name: Bromoethane

Cat. No.: B045996

For researchers, scientists, and drug development professionals, the accurate identification
and characterization of small molecules are paramount. This guide provides a comprehensive
comparison of the spectroscopic identification of bromoethane using Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data and
detailed methodologies.

This document outlines the key spectroscopic features of bromoethane (CHsCH2zBr), a
common alkyl halide, through *H NMR, 3C NMR, and FT-IR analysis. The data presented
herein serves as a benchmark for the identification and quality control of this compound in a
laboratory setting.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the NMR and IR
spectroscopic analysis of bromoethane.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy_
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Solvent: CDCls, Reference: TMS (6 0.00 ppm)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8) ppm Assignment
~27.9 Methylene (-CHz-)
~19.4 Methyl (-CHs)

Solvent: CDCls, Reference: TMS (6 0.00 ppm)

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

2975 - 2865 Strong C-H (sp?) stretching

1450 - 1440 Medium -CH2- bending (scissoring)
1380 - 1370 Medium -CHs bending (symmetric)
1250 Strong C-H wagging (-CHz-)

660 - 560 Strong C-Br stretching

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of bromoethane was prepared in deuterated chloroform (CDClIs) containing
tetramethylsilane (TMS) as an internal standard. The concentration was approximately 1-5%
(v/v). The spectrum was acquired on a 400 MHz NMR spectrometer.

H NMR Spectroscopy:
e Pulse Program: Standard single-pulse sequence.
e Number of Scans: 16

o Relaxation Delay: 1.0 s
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e Spectral Width: 10 ppm

e Acquisition Time: 3.0 s

13C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 256

Relaxation Delay: 2.0 s

Spectral Width: 200 ppm

Acquisition Time: 1.5 s

Infrared (IR) Spectroscopy

The infrared spectrum of neat liquid bromoethane was obtained using a Fourier Transform
Infrared (FT-IR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR)
accessory. A small drop of the sample was placed directly onto the ATR crystal.

Spectral Range: 4000 - 400 cm™1

Resolution: 4 cm—!

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to
the sample measurement and automatically subtracted from the sample spectrum.

Spectroscopic Analysis and Interpretation

The spectroscopic data provides a clear and unambiguous identification of bromoethane.

'H NMR Spectrum

The *H NMR spectrum of bromoethane displays two distinct signals, consistent with the two
different proton environments in the molecule.[1] The methylene protons (-CH2-) adjacent to the
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electronegative bromine atom are deshielded and appear as a quartet at approximately 3.43
ppm.[1] The splitting into a quartet is due to coupling with the three neighboring methyl protons
(n+1 rule, where n=3). The methyl protons (-CHs) are further from the bromine atom and are
therefore more shielded, appearing as a triplet at around 1.68 ppm.[1] The triplet arises from
coupling to the two adjacent methylene protons (n+1 rule, where n=2). The integration ratio of
2:3 for the quartet and triplet, respectively, confirms the number of protons in each
environment.[1]

3C NMR Spectrum

The proton-decoupled 13C NMR spectrum shows two signals, corresponding to the two carbon
atoms in bromoethane.[2] The carbon atom of the methylene group (-CHz-), being directly
attached to the bromine atom, is more deshielded and resonates at a higher chemical shift of
approximately 27.9 ppm. The methyl carbon (-CHs) appears at a lower chemical shift of around
19.4 ppm.[3]

Infrared Spectrum

The IR spectrum of bromoethane exhibits characteristic absorption bands that confirm the
presence of specific functional groups. The strong absorptions in the 2975-2865 cm~1 region
are due to the stretching vibrations of the C-H bonds of the ethyl group.[4] The bands in the
1450-1370 cm~1 range correspond to the bending vibrations of the -CHz- and -CHs groups.[4] A
key feature for the identification of bromoethane is the strong absorption band in the 660-560
cm~1 region, which is characteristic of the C-Br stretching vibration.[4]

Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of
bromoethane and its key spectroscopic signals.
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Spectroscopic Correlation for Bromoethane

Bromoethane Structure
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Caption: Correlation of Bromoethane's structure with its NMR and IR signals.

This guide demonstrates that a combination of tH NMR, 3C NMR, and IR spectroscopy
provides a robust and reliable method for the unequivocal identification of bromoethane. The
distinct signals and absorption bands observed in each spectrum serve as a unique fingerprint
for the molecule, making these techniques indispensable for quality assurance and research
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of bromoethane ethyl
bromide image diagram doc brown's advanced organic chemistry revision notes
[docbrown.info]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b045996?utm_src=pdf-body-img
https://www.benchchem.com/product/b045996?utm_src=pdf-body
https://www.benchchem.com/product/b045996?utm_src=pdf-body
https://www.benchchem.com/product/b045996?utm_src=pdf-custom-synthesis
https://docbrown.info/page06/spectra/bromoethane-ir.htm
https://docbrown.info/page06/spectra/bromoethane-ir.htm
https://docbrown.info/page06/spectra/bromoethane-ir.htm
https://docbrown.info/page06/spectra/bromoethane-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm
interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc
brown's advanced organic chemistry revision notes [docbrown.info]

e 3. C2H4BrCI BrCH2CH2CI C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-
chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-
bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision
notes [docbrown.info]

e 4. Bromoethane(74-96-4) 13C NMR [m.chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Identification of Bromoethane: A
Comparative Guide to NMR and IR Analysis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b045996#spectroscopic-identification-of-
bromoethane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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